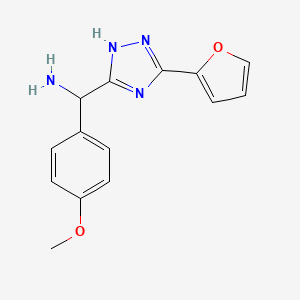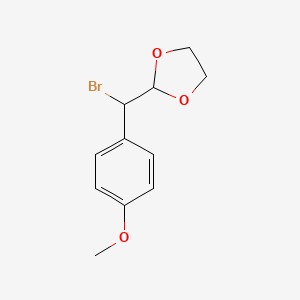
2-(Bromo(4-methoxyphenyl)methyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromo(4-methoxyphenyl)methyl)-1,3-dioxolane is an organic compound that features a brominated aromatic ring and a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromo(4-methoxyphenyl)methyl)-1,3-dioxolane typically involves the bromination of 4-methoxybenzyl alcohol followed by the formation of the dioxolane ring. The bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting brominated intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromo(4-methoxyphenyl)methyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction Reactions: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 4-methoxyphenylmethyl-1,3-dioxolane.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Formation of substituted derivatives such as azides or thiocyanates.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of 4-methoxyphenylmethyl-1,3-dioxolane.
Wissenschaftliche Forschungsanwendungen
2-(Bromo(4-methoxyphenyl)methyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Bromo(4-methoxyphenyl)methyl)-1,3-dioxolane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the dioxolane ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)-4-methyl-1-pentanone: Similar in structure but with a different functional group arrangement.
4-Methoxyphenyl isocyanate: Contains a methoxyphenyl group but with an isocyanate functional group.
2-Bromo-4-methoxyacetophenone: Similar brominated aromatic ring but with an acetophenone functional group.
Uniqueness
2-(Bromo(4-methoxyphenyl)methyl)-1,3-dioxolane is unique due to the presence of both a brominated aromatic ring and a dioxolane ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C11H13BrO3 |
|---|---|
Molekulargewicht |
273.12 g/mol |
IUPAC-Name |
2-[bromo-(4-methoxyphenyl)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C11H13BrO3/c1-13-9-4-2-8(3-5-9)10(12)11-14-6-7-15-11/h2-5,10-11H,6-7H2,1H3 |
InChI-Schlüssel |
GELGGCVBMZTTHQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2OCCO2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 7-bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate](/img/structure/B11777001.png)
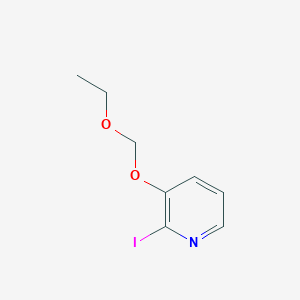
![8-(4-Aminopiperidin-1-yl)-2-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11777004.png)
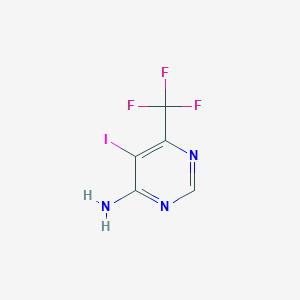
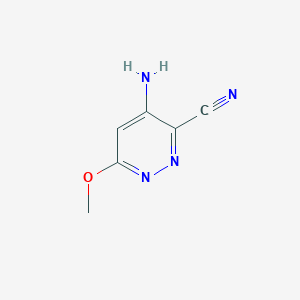

![(2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)(thiomorpholino)methanone](/img/structure/B11777034.png)

![2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxamide](/img/structure/B11777048.png)
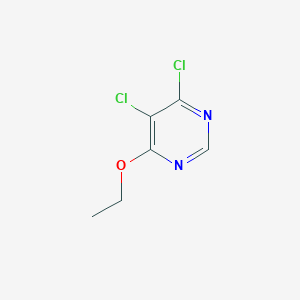

![3-Chloro-N-(4-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11777062.png)
